molecular formula C15H9F6N B8475648 Bis[4-(trifluoromethyl)phenyl]methanimine

Bis[4-(trifluoromethyl)phenyl]methanimine

Cat. No. B8475648
M. Wt: 317.23 g/mol
InChI Key: QZLFVPWSACBCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[4-(trifluoromethyl)phenyl]methanimine is a useful research compound. Its molecular formula is C15H9F6N and its molecular weight is 317.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[4-(trifluoromethyl)phenyl]methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[4-(trifluoromethyl)phenyl]methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bis[4-(trifluoromethyl)phenyl]methanimine

Molecular Formula

C15H9F6N

Molecular Weight

317.23 g/mol

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C15H9F6N/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,22H

InChI Key

QZLFVPWSACBCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

One part of 4-bromobenzotrifluoride (12.4 g, 55 mmol) and a small quantity of iodine were added to an Et2O suspension (10 mL) of magnesium (1.34 g, 55 mmol) under an argon atmosphere. And, they were heated appropriately. After the reaction start was observed, the remaining Et2O solution (15 mL) of the remaining 4-bromobenzotrifluoride was added slowly. After heat refluxing for one hour, a toluene solution (10 mL) of 4-(trifluoromethyl)benzonitrile (11.8 g, 86 mmol) was added slowly at room temperature. After heat refluxing for 20 hours, anhydrous methanol (12 mL) was added slowly at room temperature. And, the stirring-up was conducted for thirty minutes. Insoluble compounds were removed with the celite filtering. The filtrate was concentrated under reduced pressure. Thereafter, the obtained crude product was distillated under reduced pressure. And, the target product (11.9 g, 75%) was obtained. After distillation, the product was solidified.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
75%

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